

analytical methods for 1-(2-Chlorophenyl)-3-(3-nitrophenyl)urea characterization

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Compound of Interest

Compound Name: 1-(2-Chlorophenyl)-3-(3-nitrophenyl)urea

CAS No.: 13208-67-8

Cat. No.: B11956846

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Application Note: Comprehensive Characterization of **1-(2-Chlorophenyl)-3-(3-nitrophenyl)urea**

Executive Summary & Chemical Profile

This technical guide details the analytical protocols for the structural validation and purity assessment of **1-(2-Chlorophenyl)-3-(3-nitrophenyl)urea**. As a diarylurea derivative, this compound exhibits specific physicochemical properties—notably poor aqueous solubility and high melting point—that dictate the choice of analytical solvents and ionization methods.

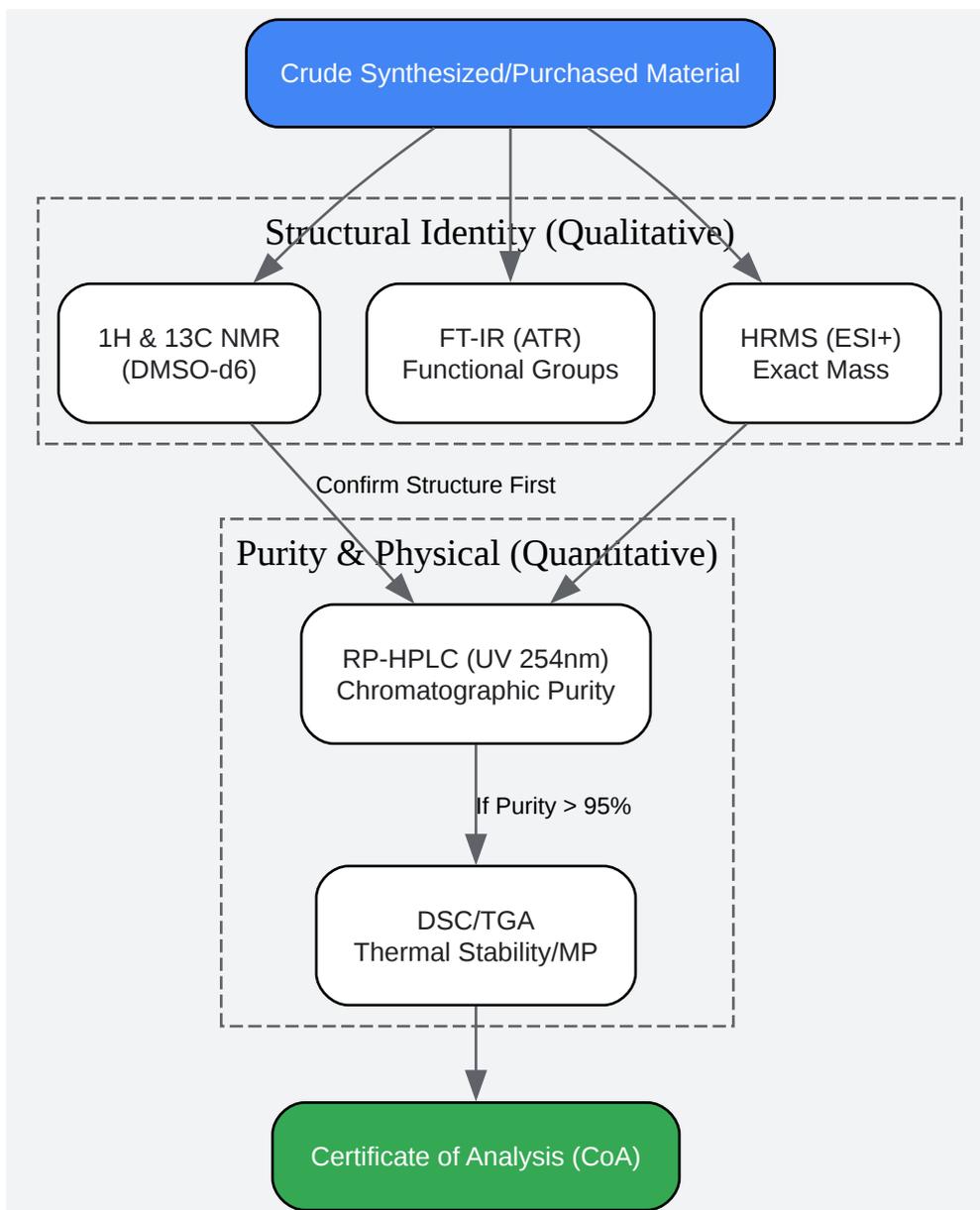
The urea linkage (

) acts as a rigid linker and hydrogen bond donor/acceptor, making the molecule prone to strong intermolecular hydrogen bonding in the solid state.[1] This characteristic necessitates specific solvation strategies (e.g., DMSO-d6) for solution-phase analysis.[1]

Property	Data
IUPAC Name	1-(2-Chlorophenyl)-3-(3-nitrophenyl)urea
Molecular Formula	
Molecular Weight	291.69 g/mol
Monoisotopic Mass	291.0411 Da
Appearance	Off-white to pale yellow solid
Solubility	High: DMSO, DMF; Moderate: Acetone, MeOH (hot); Low: Water, Hexane

Analytical Workflow Visualization

The following diagram outlines the logical progression from crude material to fully characterized standard.



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Figure 1: Step-wise characterization workflow ensuring structural confirmation prior to quantitative purity assessment.

Protocol 1: Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural elucidation. Challenge: Diarylureas often show broadened NH signals in chloroform (

) due to quadrupole broadening or aggregation. Solution: Use DMSO-d6. It disrupts intermolecular H-bonds and provides sharp, distinct signals for the urea protons, which are critical for confirming the urea linkage formation.

Experimental Parameters

- Instrument: 400 MHz or higher (600 MHz recommended for resolution of aromatic multiplets).
- Solvent: DMSO-d6 (99.9% D).
- Concentration: 5–10 mg in 0.6 mL.[\[1\]](#)
- Temperature: 298 K (25°C).[\[1\]](#)

Spectral Interpretation Guide

Proton Type	Chemical Shift (, ppm)	Multiplicity	Mechanistic Insight
NH (Urea)	9.0 – 9.8	Singlet (x2)	Highly deshielded due to adjacent carbonyl and aromatic rings.[1] Two distinct peaks expected: one adjacent to the 2-Cl ring (steric influence) and one adjacent to the 3-ring (electronic withdrawal).[1]
Ar-H (3-Nitro)	8.0 – 8.7	Multiplet	The proton between the urea and nitro group (H2 of the ring) will be the most deshielded aromatic signal (~8.6 ppm, t) due to synergistic electron withdrawal.
Ar-H (2-Chloro)	7.0 – 7.6	Multiplet	The 2-Cl substituent creates an asymmetric pattern.[1] Look for the dd signal of the proton ortho to the urea.

Critical Check: If the NH protons appear as a single broad lump, the sample may be wet (proton exchange) or too concentrated. Dry the sample and re-run.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirmation of elemental composition and fragmentation analysis. Method: Electrospray Ionization (ESI).[1][2]

Methodology

- Ionization Mode: Positive () and Negative ().[1]
 - Note: Ureas ionize well in positive mode () but the acidity of the NH protons (enhanced by the nitro group) makes negative mode () highly sensitive and diagnostic.[1]
- Mobile Phase: 50:50 Acetonitrile:Water + 0.1% Formic Acid.[1]
- Direct Infusion: 5 μ L/min.

Expected Data

- Exact Mass (): Calculated: 292.0484. Acceptance Criteria: ppm.[1]
- Isotope Pattern: A distinct and peak (3:1 ratio) confirming the presence of one Chlorine atom.
- Fragmentation (MS/MS):
 - Precursor: 292.05 ().[1]

- Key Fragment: Loss of isocyanate moiety.[1] Cleavage of the urea bond often yields the aniline cation () corresponding to the 2-chloroaniline ($m/z \sim 128$) or 3-nitroaniline ($m/z \sim 139$).[1]

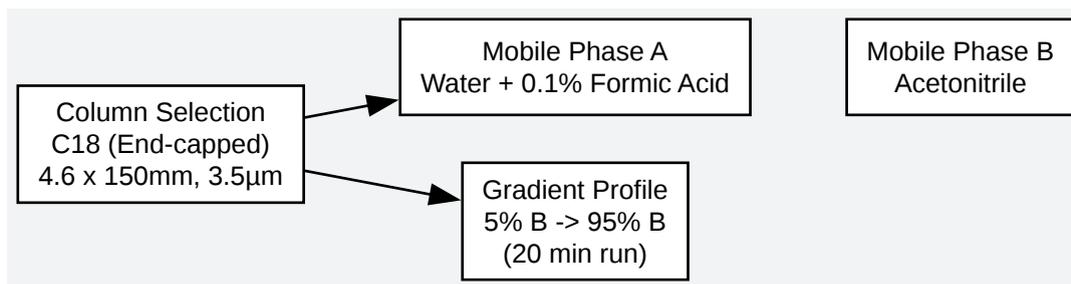
Protocol 3: HPLC Purity Assessment

Objective: Quantify impurities (unreacted anilines, isocyanates, or degradation products).

Challenge: The compound is hydrophobic. Isocratic methods may cause peak tailing.[1]

Method Development Logic

The urea group is polar, but the diaryl wings are lipophilic. A gradient method on a C18 column is required. Acidic modification prevents the deprotonation of residual silanols on the column, reducing tailing for the basic nitrogen species.



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Figure 2: HPLC Method Development Parameters.

Standard Operating Procedure (SOP)

- Column: Agilent Zorbax Eclipse Plus C18 (or equivalent), mm, 3.5 µm.
- Flow Rate: 1.0 mL/min.
- Detection: UV Diode Array (DAD). Extract chromatograms at 254 nm (aromatic) and 210 nm (amide/urea backbone).[1]
- Gradient Table:

- 0.0 min: 10% B[1]
- 15.0 min: 90% B[1]
- 18.0 min: 90% B[1]
- 18.1 min: 10% B (Re-equilibration)
- Sample Prep: Dissolve 1 mg in 1 mL Acetonitrile/DMSO (90:10). Sonicate to ensure complete dissolution.[1]

Acceptance Criteria: Purity

by area normalization at 254 nm.

Protocol 4: Infrared Spectroscopy (FT-IR)

Objective: Rapid identification of functional groups (Solid State). Method: Attenuated Total Reflectance (ATR).[1] No KBr pellet required.[1]

Diagnostic Bands

Wavenumber ()	Assignment	Notes
3250 – 3350	N-H Stretch	Medium, often split or broad due to H-bonding.
1640 – 1660	C=O[1] Stretch (Urea)	"Amide I" band.[1] Lower frequency than esters due to resonance.[1]
1530 & 1350	N-O Stretch	Characteristic strong bands for the Nitro group (asymmetric/symmetric).[1]
1590	C=C Aromatic	Ring breathing modes.[1]
740 – 760	C-Cl Stretch	Strong absorption in the fingerprint region.[1]

References

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